synthesis protocol for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
synthesis protocol for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
An In-depth Technical Guide to the Synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The target molecule, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, is a bespoke bifunctional molecule incorporating the versatile thiophene scaffold, a key pharmacophoric morpholine-sulfonyl group, and a reactive acetic acid moiety. This combination makes it a highly valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights into reaction conditions and reagent selection. The protocol is designed to be self-validating, ensuring clarity, reproducibility, and a high degree of chemical integrity.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid involves a multi-step pathway that sequentially constructs the molecule from commercially available starting materials. The primary disconnections are made at the C-S bond of the sulfonamide and the C-C bond of the acetic acid side chain, revealing a core thiophene intermediate.
Our forward-synthesis strategy is predicated on building upon a pre-functionalized thiophene ring. The chosen pathway begins with the synthesis of 2-thiopheneacetonitrile, a stable and versatile precursor to the acetic acid side chain. This intermediate then undergoes an electrophilic sulfonylation at the highly reactive C-5 position, followed by a final hydrolysis step to yield the target carboxylic acid. This sequence is strategically advantageous as it installs the robust sulfonyl group prior to the more sensitive hydrolysis step, minimizing potential side reactions.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of 2-Thiopheneacetonitrile (Intermediate 2)
This initial module focuses on the preparation of 2-thiopheneacetonitrile, a key intermediate that serves as the scaffold for subsequent functionalization. The synthesis proceeds in two well-established steps from thiophene.
Step 1: Chloromethylation of Thiophene (1)
Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. Thiophene is highly susceptible to electrophilic attack, preferentially at the C-2 and C-5 positions.[4] In this step, paraformaldehyde and hydrogen chloride generate a highly electrophilic chloromethyl cation (+CH2Cl) in situ, which is then attacked by the electron-rich thiophene ring to yield 2-chloromethylthiophene.
Experimental Protocol:
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Reagents: Thiophene (1.0 eq), Paraformaldehyde (1.2 eq), Concentrated Hydrochloric Acid, Dichloromethane (DCM).
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Procedure:
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To a stirred solution of paraformaldehyde in concentrated HCl, cooled to 0-5 °C in an ice bath, add thiophene dissolved in DCM dropwise.
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Maintain the temperature between 0-5 °C and pass hydrogen chloride gas through the mixture.[5]
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After the initial addition, allow the reaction to stir at this temperature for 5 hours.
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Quench the reaction by pouring it into ice-water.
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Separate the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Expert Commentary: 2-chloromethylthiophene is a lachrymator and is known to be unstable, potentially polymerizing upon storage. Therefore, it is highly recommended to proceed immediately to the next step without extensive purification. The use of an organic solvent like DCM helps to stabilize the product.[5]
Step 2: Cyanation to form 2-Thiopheneacetonitrile (2)
Mechanistic Insight: This step is a nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion displaces the chloride from 2-chloromethylthiophene. The choice of solvent and cyanide source is critical for reaction efficiency and safety.
Experimental Protocol:
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Reagents: Crude 2-chloromethylthiophene (from Step 1, 1.0 eq), Sodium Cyanide (1.1 eq), Acetone, Water.
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Procedure:
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In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a reflux condenser.[6]
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Add acetone to the cyanide solution to create a mixed solvent system.[6]
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Heat the mixture to 60-65 °C.
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Add the crude 2-chloromethylthiophene solution dropwise to the heated cyanide solution over 1 hour.[6]
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After the addition is complete, maintain the reaction at reflux for 3 hours, monitoring completion by TLC.
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Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by vacuum distillation to yield 2-thiopheneacetonitrile as a liquid.
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Trustworthiness & Safety: Sodium cyanide is extremely toxic. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn. Any acidic waste must be neutralized before mixing with cyanide-containing waste streams to prevent the formation of lethal HCN gas. An alternative, safer cyaniding reagent is trimethylsilyl cyanide, which can increase yield and product quality.[5]
Part 2: Sulfonylation of 2-Thiopheneacetonitrile
Step 3: Synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3)
Mechanistic Insight: This transformation is a Friedel-Crafts sulfonylation. The electrophile is generated from morpholine-4-sulfonyl chloride with the assistance of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electron-donating nature of the sulfur atom in the thiophene ring activates the C-5 position for electrophilic attack. The cyanomethyl group at C-2 is a deactivating group but directs incoming electrophiles to the C-5 position, ensuring high regioselectivity.
Experimental Protocol:
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Reagents: 2-Thiopheneacetonitrile (2) (1.0 eq), Morpholine-4-sulfonyl chloride (1.1 eq), Anhydrous Aluminum Chloride (AlCl3) (1.2 eq), Anhydrous Dichloromethane (DCM).
-
Procedure:
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To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous DCM and anhydrous AlCl3.
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Cool the suspension to 0 °C in an ice bath.
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Add morpholine-4-sulfonyl chloride portion-wise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture for 15 minutes at 0 °C.
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Add a solution of 2-thiopheneacetonitrile (2) in anhydrous DCM dropwise over 30 minutes.
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After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
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Upon completion, carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
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Separate the organic layer. Extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.
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Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
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Expert Commentary: The strict exclusion of moisture is paramount for the success of any Friedel-Crafts reaction, as water will decompose the Lewis acid catalyst. The regiochemical outcome is highly predictable due to the strong directing effect of the sulfur heteroatom and the existing substituent.
Part 3: Hydrolysis to Target Compound
Step 4: Synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid (4)
Mechanistic Insight: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis is often preferred as it typically requires milder conditions and avoids potential acid-catalyzed degradation of the thiophene ring. The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.
Experimental Protocol:
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Reagents: [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3) (1.0 eq), Sodium Hydroxide (4.0 eq), Ethanol, Water, 1N Hydrochloric Acid.
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Procedure:
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Dissolve the nitrile intermediate (3) in ethanol.
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Add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by the cessation of ammonia evolution or by TLC (disappearance of starting material).
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1N HCl.[7]
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The target compound will precipitate as a solid.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid (4).
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Summary of Intermediates and Yields
| Step | Compound Name | Structure | Mol. Weight ( g/mol ) | Expected Yield |
| 1 | 2-Chloromethylthiophene | C₅H₅ClS | 132.61 | ~80-90% (Crude) |
| 2 | 2-Thiopheneacetonitrile (2) | C₆H₅NS | 123.18 | ~75-85% |
| 3 | [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3) | C₁₀H₁₂N₂O₃S₂ | 288.35 | ~60-75% |
| 4 | [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid (Target) | C₁₀H₁₃NO₅S₂ | 307.35 | >90% |
Overall Synthetic Workflow
Caption: Step-by-step synthetic workflow diagram.
Conclusion
The synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid presented herein is a robust and logical four-step process commencing from thiophene. By leveraging well-understood, high-yielding reactions such as chloromethylation, cyanation, Friedel-Crafts sulfonylation, and nitrile hydrolysis, this guide provides a reliable pathway for researchers. The strategic installation of the acetic acid precursor prior to sulfonylation ensures high regioselectivity and overall efficiency. The detailed protocols and mechanistic discussions are intended to empower researchers, scientists, and drug development professionals to confidently replicate and adapt this synthesis for their specific research and development needs.
References
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 6. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 7. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
